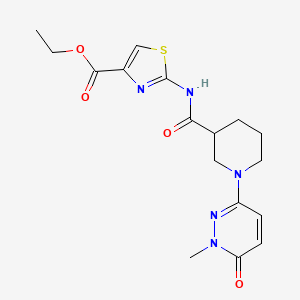

Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole-4-carboxylate core linked via an amide bond to a piperidine ring. The piperidine moiety is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group. This structure combines multiple pharmacophoric elements: the thiazole ring (known for its role in bioactive molecules), the piperidine scaffold (contributing conformational flexibility), and the pyridazinone group (implicated in hydrogen bonding and electronic interactions).

Properties

IUPAC Name |

ethyl 2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c1-3-26-16(25)12-10-27-17(18-12)19-15(24)11-5-4-8-22(9-11)13-6-7-14(23)21(2)20-13/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLHYKQBVWFHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a complex heterocyclic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a piperidine and pyridazinone moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 351.41 g/mol. The structure facilitates interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole and pyridazinone derivatives possess significant antimicrobial properties. For instance, thiazole derivatives have demonstrated effective inhibition against various bacteria and fungi, with some exhibiting IC50 values in the low micromolar range against pathogens like E. coli and S. aureus . The presence of electron-donating groups in the thiazole structure enhances these activities by improving lipophilicity and facilitating membrane penetration.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 15 |

| Ethyl Thiazole Derivative | E. coli | 18 |

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of key survival signals .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, the compound was tested against several cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited significant cytotoxic effects with IC50 values as low as 10 µM for HT-29 cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown promising results as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| PDE4 | Competitive | 140 |

| Topoisomerase IV | Non-competitive | 33 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Interaction : The thiazole moiety may intercalate into DNA, disrupting replication in cancer cells.

- Enzyme Binding : The compound's structure allows it to bind effectively to enzymes such as phosphodiesterases and topoisomerases, inhibiting their activity.

- Apoptotic Pathway Modulation : It influences the expression of apoptotic factors leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl Dicarboxylate Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () diverges in core structure (imidazo[1,2-a]pyridine vs. thiazole-pyridazinone) but shares ester functionalities. The nitro and cyano groups in this derivative contribute to strong electron-withdrawing effects, which may influence reactivity and binding interactions. The main compound’s ethyl carboxylate group likely offers similar solubility advantages, but its piperidine-pyridazinone amide bond could enhance metabolic stability compared to ester linkages .

Data Table: Key Features of Compared Compounds

Research Findings and Implications

- Electron-Withdrawing Groups: The trifluoromethanesulfonyloxy group in ’s compound facilitates reactivity in cross-coupling reactions, whereas the pyridazinone in the main compound may enhance target binding through hydrogen bonding .

- Bioavailability: Piperidine and pyridazinone moieties in the main compound could improve pharmacokinetic profiles compared to ester-rich derivatives like ’s compound, which may suffer from hydrolysis .

- Synthetic Efficiency : The multi-step synthesis of ’s analogue contrasts with the likely simpler amide coupling steps for the main compound, underscoring trade-offs between complexity and functionality.

Limitations

The provided evidence lacks explicit data on the main compound’s physical properties, biological activity, or synthetic route.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be standardized to improve yield?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core followed by coupling with piperidine and thiazole moieties. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple piperidine-3-carboxylic acid derivatives with the thiazole fragment under anhydrous conditions (e.g., DMF, 0–5°C) .

- Heterocyclic ring closure : Employ acid-catalyzed cyclization (e.g., H₂SO₄ or POCl₃) for pyridazinone formation .

- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) achieves >95% purity . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and pyridazinone rings. Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while ester carbonyls resonate at ~170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 442.5) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and identifies by-products .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ranging from 1–100 µM .

- Enzyme inhibition : Screen for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Substituent variation : Systematically modify the pyridazinone’s methyl group (e.g., replace with halogens or bulky substituents) and the thiazole’s ester moiety (e.g., hydrolyze to carboxylic acid) .

- Biological evaluation : Compare IC₅₀ values across derivatives in dose-response assays. For example, fluorophenyl analogs () show enhanced anticancer activity due to increased lipophilicity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins like PI3K or EGFR .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in IC₅₀ values .

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blotting for apoptosis markers if MTT assays suggest cytotoxicity) .

Q. How can crystallographic data elucidate the compound’s 3D structure and interaction mechanisms?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. For example, piperidine-carboxamido groups often form hydrogen bonds with catalytic lysine residues .

- Electron density maps : Analyze displacement parameters to identify flexible regions (e.g., ester groups) that may influence binding .

- Comparative analysis : Overlay structures of analogs to identify conserved interactions (e.g., π-π stacking with phenylalanine residues) .

Q. What methodologies are employed to study metabolic pathways and degradation products?

- LC-MS/MS : Track metabolites in hepatocyte incubations. Ester hydrolysis to carboxylic acids is a common Phase I modification .

- Stable isotope labeling : Use ¹³C-labeled compounds to trace metabolic fate in vivo .

- CYP450 inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Column chromatography, carbodiimide coupling | |

| Structural Elucidation | NMR, HRMS, X-ray crystallography | |

| Bioactivity Profiling | MTT assays, kinase inhibition assays | |

| SAR Development | Molecular docking, substituent scanning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.